molecular formula C22H17N5O3 B2727459 2-[(3-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251624-78-8

2-[(3-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2727459
CAS No.: 1251624-78-8
M. Wt: 399.41
InChI Key: UKDGJYAJXKYYJP-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2,4]triazolo[4,3-a]pyridin-3-one class, characterized by a fused triazole-pyridinone core. Key structural features include:

  • Position 8: A 3-phenyl-1,2,4-oxadiazole moiety, known for enhancing metabolic stability and binding affinity through electron-deficient aromatic interactions .

Properties

IUPAC Name

2-[(3-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N5O3/c1-29-17-10-5-7-15(13-17)14-27-22(28)26-12-6-11-18(20(26)24-27)21-23-19(25-30-21)16-8-3-2-4-9-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDGJYAJXKYYJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazolopyridine ring.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions, often using methoxybenzyl halides and suitable bases.

    Attachment of the Phenyl-oxadiazole Moiety: The phenyl-oxadiazole group is typically synthesized separately and then coupled to the triazolopyridine core through condensation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halides, bases, acids

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of triazolo[4,3-a]pyridine compounds exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. For instance, it has shown potent inhibitory effects against Pseudomonas aeruginosa and Escherichia coli , with minimal inhibitory concentration (MIC) values suggesting strong antibacterial activity .

Anticancer Properties

Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways. The presence of the oxadiazole moiety enhances its interaction with biological targets relevant to cancer therapy .

Neuropharmacological Effects

The compound's structure suggests possible neuropharmacological applications. Preliminary investigations have indicated that it may act as a neuroprotective agent, potentially beneficial in conditions like Alzheimer's disease. The mechanism involves the inhibition of neuroinflammatory processes and oxidative stress pathways .

Synthesis and Derivatives

The synthesis of 2-[(3-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one typically involves multi-step reactions starting from simpler precursors. The synthetic routes often include cyclization reactions and functional group modifications to introduce the oxadiazole and triazole rings effectively.

Case Study 1: Antimicrobial Evaluation

In a study published in Scientific Reports, a series of triazolo[4,3-a]pyridine derivatives were synthesized and screened for antimicrobial activity. The compound showed significant activity against Gram-negative bacteria with an MIC value of 0.21 μM against E. coli . This highlights its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of related compounds demonstrated that derivatives possessing the triazolo moiety exhibited cytotoxicity against various cancer cell lines. The study utilized MTT assays to evaluate cell viability and found promising results indicating that these compounds could serve as templates for further drug development targeting cancer therapies .

Mechanism of Action

The mechanism of action of 2-[(3-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

In contrast, antimalarial analogs (e.g., 13b) use bulkier groups like benzo[d][1,3]dioxol-5-ylmethyl, which may optimize binding to parasitic targets .

Substituent at Position 8: The 3-phenyl-1,2,4-oxadiazole in the target compound and M177-0584 provides rigidity and electron-deficient character, favoring interactions with hydrophobic pockets in enzymes or receptors . Trazodone’s simpler pyridinone core lacks this moiety, relying instead on its piperazine group for serotonin transporter binding .

Pharmacological Implications: Trazodone’s clinical success as a SARI underscores the importance of the triazolopyridinone scaffold in CNS drug design . The oxadiazole-containing compounds (target and M177-0584) may exhibit improved metabolic stability over Trazodone, which has a shorter half-life (~6 hours) .

Analytical Data

  • NMR and MS : Expected peaks for the methoxyphenyl (δ ~3.8 ppm for OCH₃) and oxadiazole (δ ~8.1–8.3 ppm for aromatic protons) groups, consistent with analogs .
  • Predicted Physicochemical Properties :
    • Molecular weight: ~425 g/mol (estimated).
    • pKa: ~7.2 (similar to 8-methoxy analog ).
    • LogP: ~3.5 (indicating moderate lipophilicity).

Biological Activity

The compound 2-[(3-methoxyphenyl)methyl]-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C24H21N5O3C_{24}H_{21}N_{5}O_{3}, with a molecular weight of approximately 415.4 g/mol. The structure incorporates various functional groups that contribute to its biological activity:

PropertyValue
Molecular FormulaC24H21N5O3
Molecular Weight415.4 g/mol
IUPAC NameThis compound

Biological Activity Overview

The biological activity of this compound has been primarily evaluated in the context of anticancer properties. Research indicates that derivatives of oxadiazole and triazole compounds often exhibit significant anticancer activities due to their ability to interact with various biological targets.

Anticancer Activity

  • Mechanism of Action : The compound is believed to exert its anticancer effects through multiple pathways:
    • Inhibition of Tumor Cell Proliferation : Studies have shown that compounds with oxadiazole and triazole scaffolds can inhibit cell proliferation in various cancer cell lines.
    • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells by activating apoptotic pathways.
  • Case Studies :
    • A study demonstrated that related oxadiazole derivatives exhibited IC50 values ranging from 0.67 µM to 0.87 µM against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines . This indicates potent anticancer activity which may be comparable to established chemotherapeutics.
    • Another investigation highlighted the ability of certain oxadiazole derivatives to inhibit key enzymes involved in cancer progression, such as EGFR and Src kinases .

Research Findings

Recent studies have focused on the synthesis and evaluation of this compound and its analogs for their biological activities:

Study FocusFindings
Anticancer ActivitySignificant growth inhibition observed in various cancer cell lines (IC50 < 1 µM) .
Enzyme InhibitionPotent inhibition of EGFR and Src kinases .
Structure-Activity RelationshipModifications in the oxadiazole ring enhance anticancer potency .

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